2-(Aminomethyl)spiro[3.4]octane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)spiro[3.4]octane-2-carboxylic acid is a spirocyclic compound with the molecular formula C₁₀H₁₇NO₂ and a molecular weight of 183.25 g/mol . This compound is characterized by its unique spirocyclic structure, which consists of a bicyclic system connected by a single fully-substituted carbon atom. The spirocyclic structure imparts distinct physicochemical properties, making it an interesting subject for research in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)spiro[3.4]octane-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the annulation of cyclopentane and the formation of the spirocyclic structure through conventional chemical transformations . The reaction conditions typically involve the use of readily available starting materials and minimal chromatographic purifications .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literatureThe use of stereoselective synthesis and catalytic methodologies can be explored to enhance the efficiency and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminomethyl)spiro[3.4]octane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohols, and substituted spirocyclic compounds .
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)spiro[3.4]octane-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug discovery and development.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(Aminomethyl)spiro[3.4]octane-2-carboxylic acid involves its interaction with molecular targets and pathways. The spirocyclic structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure plays a crucial role in its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminospiro[3.4]octane-2-carboxylic acid: Another spirocyclic compound with similar structural features.
Spiro[3.4]octane-2-carboxylic acid, 2-(aminomethyl)-, ethyl ester: An ester derivative with comparable properties.
Uniqueness
2-(Aminomethyl)spiro[3.4]octane-2-carboxylic acid stands out due to its specific aminomethyl group and carboxylic acid functionality, which provide unique reactivity and potential for diverse applications . The spirocyclic structure also contributes to its distinct physicochemical properties, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C10H17NO2 |
---|---|
Molekulargewicht |
183.25 g/mol |
IUPAC-Name |
2-(aminomethyl)spiro[3.4]octane-2-carboxylic acid |
InChI |
InChI=1S/C10H17NO2/c11-7-10(8(12)13)5-9(6-10)3-1-2-4-9/h1-7,11H2,(H,12,13) |
InChI-Schlüssel |
LAKYXHPRPODYAF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)CC(C2)(CN)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.